molecular formula C12H13NO5 B15289016 Methyl 2-(4-nitrobenzyl)-3-oxobutanoate

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate

Cat. No.: B15289016
M. Wt: 251.23 g/mol
InChI Key: OTRYTYQVTLVZOW-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrobenzyl esters This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate typically involves a multi-step process. One common method starts with the nitration of toluene to produce 4-nitrotoluene . This is followed by a Friedel-Crafts acylation reaction to introduce the acyl group, resulting in the formation of 4-nitrobenzyl ketone . The final step involves the esterification of the ketone with methyl acetoacetate under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: 4-aminobenzyl ketone

    Reduction: 2-(4-nitrobenzyl)-3-oxobutanoic acid

    Substitution: Various substituted benzyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is unique due to its combination of a nitrobenzyl group and an ester functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate

InChI

InChI=1S/C12H13NO5/c1-8(14)11(12(15)18-2)7-9-3-5-10(6-4-9)13(16)17/h3-6,11H,7H2,1-2H3

InChI Key

OTRYTYQVTLVZOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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